N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3-isopropoxyphenylamine, 5-methyl-3-isoxazolecarboxylic acid, and 4-chloroquinoline. The synthesis could involve:
Amidation Reaction: Reacting 3-isopropoxyphenylamine with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent like EDCI or DCC to form an amide bond.
Substitution Reaction: Introducing the quinoline moiety through a nucleophilic substitution reaction with 4-chloroquinoline under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases like sodium hydride or catalysts like palladium.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
- 2-(3-ethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Uniqueness
The unique structural features of N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE, such as the isopropoxy group, might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)28-17-8-6-7-16(12-17)21-13-19(18-9-4-5-10-20(18)24-21)23(27)25-22-11-15(3)29-26-22/h4-14H,1-3H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGACDPRMIJHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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